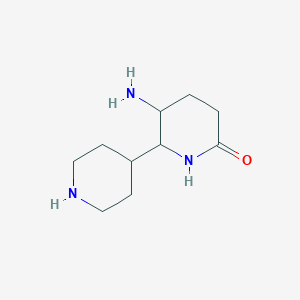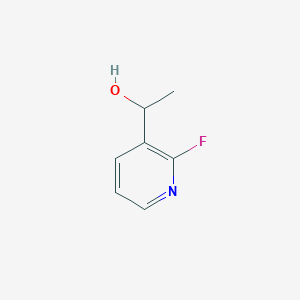
1-(2-Fluoropyridin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Selective Chemosensors : The compound similar to 1-(2-Fluoropyridin-3-yl)ethanol, such as 1-(1-methyl-1H-pyrrol-2-yl)-2-(4′-methyl-2,2′-bipyridin-4-yl)ethanol, has been synthesized and characterized for its chemosensor properties. These compounds show significant potential as selective chemosensors, especially for metal ions like Eu3+, which can be applied in environmental and medical detection scenarios (Qiu, 2012).
X-Ray Crystal Structures : Research on compounds structurally similar to this compound, such as 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, has contributed to understanding the X-ray crystal structures of these compounds. This knowledge is crucial for applications in material science and chemistry, where understanding molecular structure and intermolecular interactions is vital (Percino et al., 2008).
Sensitization of Lanthanide Ions : Compounds related to this compound have been used in synthesizing dinuclear complexes which show sensitization of lanthanide(III) ions. These complexes exhibit photoluminescence and have potential applications in materials science, specifically in light-emitting devices (Casanovas et al., 2019).
Antifungal Compounds Synthesis : Similar compounds to this compound have been synthesized and evaluated for antifungal properties. These studies are significant in pharmaceutical research, especially in developing new antifungal agents (García-Vanegas et al., 2019).
Nucleophilic Displacement Reactions : Research involving nucleophilic displacement reactions in compounds similar to this compound contributes to our understanding of reaction mechanisms in organic chemistry. This knowledge is essential for designing and synthesizing new chemical entities (Brewis et al., 1974).
Antimicrobial Activity : Similar compounds to this compound have been synthesized and evaluated for their antimicrobial activities. This research contributes to the development of new antimicrobial agents, which is crucial in the field of medicinal chemistry and pharmaceuticals (Mannam et al., 2020).
Electronic Spectra Studies : Studying the electronic spectra and excited state dipole moment of compounds like 2-fluoropyridine, structurally similar to this compound, aids in understanding the photophysical properties of these molecules. This research is fundamental in fields like photophysics and photochemistry (Medhi & Medhi, 1990).
Protection Group for Carboxylic Acids : Research on 2-(pyridin-2-yl)ethanol, which shares structural features with this compound, has revealed its utility as a protecting group for carboxylic acids. This finding is significant in synthetic chemistry, especially in polymer and materials science (Elladiou & Patrickios, 2012).
Properties
IUPAC Name |
1-(2-fluoropyridin-3-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYIDKNNTBXRHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79574-61-1 |
Source


|
| Record name | 2-FLUORO-A-METHYL-3-PYRIDINEMETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2406839.png)
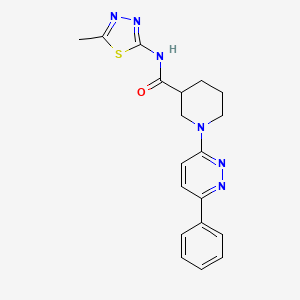
![5-ethyl-6-methyl-3-(3-methylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2406841.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2406844.png)

![2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2406846.png)
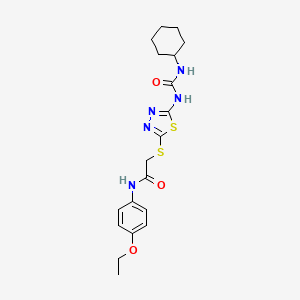


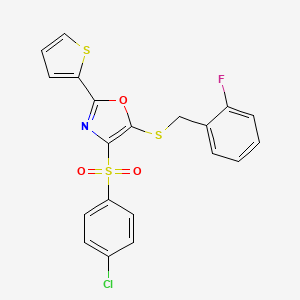

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2406859.png)
![2-cyano-N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2406860.png)
